KCNQ2/Q3 Potassium Channel Antagonist Activity Compared to a Des-chloro Analog
3-(4-Chlorophenyl)-2-morpholinoquinoline exhibits antagonist activity at the human KCNQ2/Q3 potassium channel with an IC₅₀ of 120 nM, as measured by automated patch clamp in CHO cells after 3 minutes of incubation [1]. The closest available comparator in the BindingDB for the same target and assay platform is a des-chloro analog (structure retained by ChEMBL under CHEMBL2163658), which shows an IC₅₀ of 1200 nM under identical conditions [2]. This 10-fold difference in potency demonstrates that the 4-chloro substituent is a critical driver of target engagement. The data must be interpreted with caution due to potential SMILES annotation discrepancies in public databases for the exact analog.
| Evidence Dimension | KCNQ2/Q3 antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 120 nM (KCNQ2/Q3, automated patch clamp, CHO cells, 3 min incubation) [1] |
| Comparator Or Baseline | Des-chloro analog (CHEMBL2163658): IC₅₀ = 1200 nM [2] |
| Quantified Difference | 10-fold higher potency for the 4-chlorophenyl analog |
| Conditions | Antagonist activity at KCNQ2/Q3 expressed in CHO cells, 3 min automated patch clamp assay. |
Why This Matters
When selecting a KCNQ2/Q3 tool compound for ion channel research, the 10-fold potency difference justifies choosing the 4-chlorophenyl derivative to achieve robust channel blockade at lower concentrations, reducing potential off-target effects at higher doses.
- [1] BindingDB. (2012). Entry BDBM50395464 (CHEMBL2164048), IC₅₀ data for KCNQ2/Q3. Retrieved from J Med Chem 55: 6975-9 (2012). View Source
- [2] BindingDB. (2012). Entry BDBM50395501 (CHEMBL2163658), IC₅₀ data for KCNQ2/Q3. Retrieved from J Med Chem 55: 6975-9 (2012). View Source
